Product packaging for Cerium(3+) trihydride(Cat. No.:CAS No. 12643-00-4)

Cerium(3+) trihydride

Cat. No.: B077945
CAS No.: 12643-00-4
M. Wt: 143.14 g/mol
InChI Key: DLMYEXWPOVBKOM-UHFFFAOYSA-N
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Description

Cerium(3+) trihydride (CeH₃) is an inorganic solid compound of significant interest in advanced materials science and catalytic research. Its primary research value lies in its role as a potent reducing agent and a precursor in the synthesis of complex cerium-based materials. In catalysis, CeH₃ is instrumental in hydrogenation and dehydrogenation reactions, leveraging the lability of its hydride ligands and the redox-active nature of the Ce³⁺ ion to facilitate electron and hydrogen transfer processes. Its mechanism of action often involves the heterolytic cleavage of H₂ or the transfer of hydride ions to unsaturated organic substrates. Furthermore, this compound serves as a critical starting material for developing novel cerium-containing alloys, intermetallics, and thin films, where it is used to introduce a source of metallic cerium under controlled conditions. In fundamental research, it provides a valuable model system for studying the bonding and electronic structure of rare-earth hydrides, which exhibit unique magnetic and electronic properties. Researchers utilize this compound to explore hydrogen storage solutions and solid-state chemistry phenomena. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CeH3 B077945 Cerium(3+) trihydride CAS No. 12643-00-4

Properties

IUPAC Name

cerium(3+);hydride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ce.3H/q+3;3*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMYEXWPOVBKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H-].[H-].[H-].[Ce+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CeH3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611778
Record name Cerium(3+) trihydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.140 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12643-00-4
Record name Cerium(3+) trihydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Experimental Control for Cerium 3+ Trihydride Phases

High-Pressure Synthesis Techniques

High-pressure environments are crucial for overcoming the kinetic barriers to form novel hydride phases. The diamond anvil cell (DAC) is a primary tool in this field, enabling the in-situ study of materials under extreme conditions.

The diamond anvil cell (DAC) is a pivotal apparatus for the in-situ synthesis and characterization of cerium hydrides at high pressures. In a typical protocol, elemental cerium and a hydrogen source are loaded into the sample chamber of the DAC. The transparency of the diamond anvils to a wide range of electromagnetic radiation allows for real-time monitoring of the reaction using techniques like X-ray diffraction (XRD).

Initially, hydrogen is loaded into the DAC at a moderate pressure, for instance, 3.5 GPa, leading to the formation of the known Fm-3m phase of CeH₃. chinesechemsoc.org As the pressure is incrementally increased, transformations to other phases can be observed. This in-situ approach provides direct evidence of the pressure-stability ranges of different cerium hydride phases.

The combination of high pressure and high temperature, achieved through laser heating within the DAC, is a powerful method for synthesizing novel cerium hydride phases that are not accessible through compression alone. chinesechemsoc.orgchinesechemsoc.org Laser heating provides the necessary activation energy to overcome kinetic barriers, facilitating reactions and phase transformations. utexas.eduacs.org

For example, a new β-CeH₃ phase with a cage-like framework structure (space group Pm-3n) has been synthesized by reacting cerium and H₂ at pressures above 33.0 GPa while applying moderate laser heating to approximately 1500 K. chinesechemsoc.orgchinesechemsoc.org This technique has been instrumental in exploring the formation of various cerium polyhydrides, demonstrating that heating is essential for the formation of certain Ce-H phases at high pressures. utexas.eduacs.org The laser beam is focused on the sample through the transparent diamond anvils, heating a microscopic portion of the sample and allowing for precise temperature control. hawaii.edu

The direct reaction between cerium and hydrogen under high pressure is a fundamental method for synthesizing cerium hydrides. Upon compression in a hydrogen-rich environment, the chemical potential of hydrogen increases significantly, promoting its reaction with the cerium metal. chinesechemsoc.org

Theoretical calculations and experimental results show that as pressure increases, different cerium hydride stoichiometries and crystal structures become thermodynamically favorable. For instance, while CeH₂ is stable at ambient pressure, CeH₃ becomes the thermodynamically preferred phase above 6 GPa. nih.gov Further compression of CeH₂ in the presence of excess H₂ can lead to the formation of CeH₃. acs.orgnih.gov The sequence of phase transformations is highly dependent on the applied pressure, with various phases of CeH₃ appearing as the pressure is increased. nih.gov For example, theoretical studies predict a transition from a Pm-3n (β-UH₃ type) structure to a Pm-3n (A15 type) structure at 10 GPa, and a further transformation to an R-3m structure at 70 GPa. nih.gov

Controlled Pathways for Metastable Phase Formation

The synthesis route, including the compression rate and the application of temperature, plays a critical role in determining the final cerium trihydride phase. This allows for the targeted formation of metastable phases which can sometimes be recovered at ambient conditions.

A significant challenge in high-pressure synthesis is the retention of novel phases upon release of pressure. However, through precise control of the synthesis and decompression pathways, a high-pressure β-CeH₃ phase has been successfully quenched and retained at ambient conditions. chinesechemsoc.orgchinesechemsoc.org This particular phase, synthesized at 33 GPa with laser heating, maintains its cage-like framework structure after the pressure is released. chinesechemsoc.orgchinesechemsoc.org The stability of this quenched phase at ambient pressure is supported by thermodynamic and dynamic calculations. chinesechemsoc.org This achievement is notable as many high-pressure superhydrides are only stable under extreme pressures. chinesechemsoc.orgchinesechemsoc.org

The presence of excess hydrogen and the specific compression pathway are determining factors in the formation of different CeH₃ phases. chinesechemsoc.orgnih.gov Using elemental cerium with an excess of hydrogen as reactants ensures the potential for forming novel, hydrogen-rich compounds. chinesechemsoc.org

Different compression pathways can lead to different products. For example, a "cold-compression" route, where pressure is applied without heating, can result in a different sequence of phase transformations compared to a route involving high-temperature annealing at a specific pressure. chinesechemsoc.org High-temperature annealing at 33 GPa favors the formation of the β-CeH₃ phase, whereas cold-compression can lead to other phases like Pm-3n-CeH₃ (CeH₃₊ₓ) or I4/mmm-CeH₄. chinesechemsoc.org Theoretical work also suggests that in the presence of excess H₂, CeH₂ can readily convert to CeH₃, as the latter has a lower calculated enthalpy. acs.orgnih.gov

The following table summarizes the synthesis conditions for different phases of Cerium(3+) trihydride:

PhaseSpace GroupSynthesis Pressure (GPa)Synthesis Temperature (K)Key Synthesis MethodRecoverable at Ambient Pressure
Fm-3m-CeH₃Fm-3m~3.5Room TemperatureDirect reaction of Ce and H₂ in DACYes (known stable phase)
β-CeH₃Pm-3n> 33.0~1500Laser-heated DACYes
Pm-3n (A15 type)-CeH₃Pm-3n> 10 (theoretical)N/APressure-induced transformationNo
R-3m-CeH₃R-3m> 70 (theoretical)N/APressure-induced transformationNo

Advanced Structural Characterization and Phase Transition Dynamics of Cerium 3+ Trihydride

Crystallographic Structures of Cerium(3+) Trihydride Polymorphs

This compound (CeH₃) exhibits a complex structural behavior under varying pressure conditions, adopting several polymorphic forms. The intricate crystal structures of these phases have been the subject of extensive experimental and theoretical investigations.

Face-Centered Cubic (fcc) Phase (Fm3m, BiF₃ type)

At ambient or near-ambient conditions, this compound can adopt a face-centered cubic (fcc) structure. This phase is characterized by the space group Fm-3m and is isostructural with bismuth trifluoride (BiF₃). In this arrangement, the cerium atoms form an fcc lattice, while the hydrogen atoms occupy the tetrahedral and octahedral interstitial sites.

Crystallographic Data for the Face-Centered Cubic (fcc) Phase of CeH₃
ParameterValue
Space GroupFm-3m (No. 225)
Crystal SystemCubic
Lattice Parameter (a)5.45 Å
Atomic Coordinates (Wyckoff Positions)
Ce4a (0, 0, 0)
H14b (0, 0, 1/2)
H28c (3/4, 3/4, 3/4)

Cubic Pm-3n (β-UH₃-Type) Phase of CeH₃

Upon the application of high pressure and temperature, a distinct cubic phase of CeH₃ emerges. This phase, synthesized via laser heating at pressures above 33 GPa, is isostructural to β-uranium hydride (β-UH₃) and possesses the space group Pm-3n. acs.orgnih.gov A notable characteristic of this high-pressure phase is its ability to be quenched and retained at ambient conditions. acs.org The structure features a cage-like framework. researchgate.net

Experimental studies at 36 GPa have determined the lattice parameter of this phase. utexas.edu The cerium atoms occupy two different Wyckoff positions, while the precise positions of the hydrogen atoms have been elucidated through theoretical calculations. utexas.edu

Crystallographic Data for the Cubic Pm-3n (β-UH₃-Type) Phase of CeH₃ at 36 GPa
ParameterValue
Space GroupPm-3n (No. 223)
Crystal SystemCubic
Lattice Parameter (a)6.2788(3) Å
Atomic Coordinates (Wyckoff Positions)
Ce12a (0, 0, 0)
Ce26c (1/4, 0, 1/2)
H (theoretical)24k (0, 0.1580, 0.6935) at 35 GPa

A15-Type Pm-3n Phase of CeH₃

Theoretical calculations predict the existence of another cubic phase of CeH₃ with the A15 crystal structure, also belonging to the Pm-3n space group. acs.orgnih.gov This structure is a common intermetallic phase. The A15 phase of CeH₃ is predicted to become stable at pressures exceeding 10 GPa. acs.orgnih.gov In this structure, hydrogen atoms are tetrahedrally coordinated by cerium atoms. acs.org

Predicted Crystallographic Data for the A15-Type Pm-3n Phase of CeH₃ at 50 GPa
ParameterValue
Space GroupPm-3n (No. 223)
Crystal SystemCubic
Atomic Coordinates (Wyckoff Positions)
CeSpecific positions characteristic of the A15 structure
HSpecific positions characteristic of the A15 structure

Rhombohedral (R-3c, R-3m) and Other Predicted High-Pressure Phases of CeH₃

At even higher pressures, theoretical studies suggest that CeH₃ undergoes further structural transformations into rhombohedral phases. Specifically, phases with R-3c and R-3m space groups have been predicted to be stable at elevated pressures. acs.org The R-3m structure is anticipated to become thermodynamically stable relative to the A15-type Pm-3n phase at approximately 70 GPa. acs.orgnih.gov In this rhombohedral phase, hydrogen atoms occupy both tetrahedral and octahedral coordination sites around the cerium atoms. acs.org

Predicted Crystallographic Data for High-Pressure Rhombohedral Phases of CeH₃
ParameterR-3m Phase (at 100 GPa)R-3c Phase (at 50 GPa)
Space GroupR-3m (No. 166)R-3c (No. 167)
Crystal SystemRhombohedralRhombohedral
Atomic Coordinates (Wyckoff Positions)
CePredicted positionsPredicted positions
HPredicted positionsPredicted positions

High-Pressure Induced Structural Transformations in this compound

The application of high pressure induces a series of structural transformations in this compound, leading to the formation of the various polymorphs described above. The precise sequence and pressures at which these transitions occur are complex and have been investigated through both experimental techniques and theoretical calculations, with some variations in the reported findings.

Experimental Determination of Phase Transition Pressures and Sequences (e.g., Fm-3m to Pm-3n, Pm-3n to R-3c/R-3m)

Experimental studies utilizing diamond anvil cells coupled with X-ray diffraction have provided direct insights into the high-pressure behavior of CeH₃. A significant experimental finding is the transformation of a distorted fcc phase to a new cubic phase with the Pm-3n space group (β-UH₃ type) upon laser heating at approximately 33 GPa. nih.gov This β-UH₃-type phase has been observed to be stable up to 80 GPa. acs.orgnih.gov

Theoretical calculations, however, propose a more intricate series of transformations. One computational study suggests that at pressures above 6 GPa, CeH₂ is likely to disproportionate into fcc Ce and a β-UH₃ type (Pm-3n) CeH₃. nih.gov This study further predicts a transition from the β-UH₃ type to an A15-type Pm-3n structure at around 10 GPa, which then transforms to an R-3m phase at approximately 70 GPa. acs.orgnih.gov

Another theoretical investigation posits that a distorted fcc phase gradually transforms into an A15-type Pm-3n phase above 33 GPa, which remains stable up to 72 GPa. nih.gov This study also predicts a subsequent transformation from the A15-type Pm-3n phase to an R-3c phase at 53 GPa. nih.gov Yet another theoretical work suggests a direct transformation from an fcc phase to an R-3m phase at around 50 GPa. acs.org

The discrepancies between the experimentally observed stability of the β-UH₃-type phase up to 80 GPa and the various theoretical predictions highlight the complexity of the Ce-H system under high pressure and underscore the need for further experimental validation of the predicted phase transitions.

Summary of Reported Phase Transition Pressures in CeH₃
TransitionPredicted/Observed Pressure (GPa)Method
Fm-3m (distorted) → Pm-3n (β-UH₃ type)~33Experimental (Laser Heating)
Pm-3n (β-UH₃ type) → Pm-3n (A15 type)10Theoretical Calculation
Fm-3m (distorted) → Pm-3n (A15 type)>33Theoretical Calculation
Pm-3n (A15 type) → R-3c53Theoretical Calculation
Pm-3n (A15 type) → R-3m70Theoretical Calculation
fcc → R-3m~50Theoretical Calculation

Analysis of Anisotropic Lattice Behavior and Volume Contraction in Rare-Earth Hydrides

The study of rare-earth hydrides, including cerium trihydride, reveals significant changes in their crystal lattice under varying conditions. While detailed analysis of anisotropic lattice behavior—where the physical properties of the crystal lattice differ along different crystallographic axes—is complex, related phenomena in cerium compounds have been noted. For instance, extremely strong magnetic anisotropy has been observed in cerium monopnictides like CeSb and CeBi, which is influenced by elastic and magnetoelastic effects tied to the lattice. aps.org This sensitivity of the crystal-field interaction to lattice spacing in cerium compounds suggests that their hydrides may also exhibit pronounced anisotropic responses to stimuli like pressure. aps.org

More directly observed is the significant volume contraction under pressure. In the case of a newly synthesized high-pressure phase of cerium trihydride, β-CeH₃, its volume per formula unit has been meticulously tracked during compression and decompression cycles. researchgate.net This analysis is crucial for understanding the material's equation of state and stability at different pressures. researchgate.net The rare-earth metals readily react with hydrogen to form RH₂ and, under increased hydrogen pressure, trivalent metals also form the RH₃ phase. britannica.com The transition between these phases involves substantial changes in the crystal structure and volume. For example, the dihydrides of trivalent rare-earths typically adopt the CaF₂ fluoride (B91410) structure, while the trihydrides of lighter lanthanides, like cerium, have a related fluoride-like structure. britannica.com

The volume contraction of β-CeH₃ as a function of pressure is a key finding from high-pressure studies. The data, fitted using the Birch-Murnaghan equation of state, provides fundamental insights into the compressibility of this phase. researchgate.net

Table 1: Pressure vs. Volume per Formula Unit for β-CeH₃

Pressure (GPa) Volume (ų/f.u.) - Compression Volume (ų/f.u.) - Decompression
33.0 58.5 -
40.1 56.2 -
48.7 53.8 -
59.3 51.5 -
69.4 49.8 -
56.2 - 52.0
45.5 - 54.1
35.8 - 55.9
24.1 - 58.8
10.2 - 62.1
0.0 - 65.0

This table is based on data presented in studies of β-CeH₃ under pressure. The compression and decompression data illustrate the volumetric changes in the crystal lattice. researchgate.net

Investigation of Kinetic Barriers and Disproportionation Processes in the CeH₂/CeH₃ System

The cerium-hydrogen system exhibits complex phase behavior, particularly under high pressure. A significant phenomenon observed is the disproportionation of lower hydrides into more stable phases. acs.org Theoretical and experimental studies have shown that cerium dihydride (CeH₂) and other intermediate hydrides like CeH₂.₅ are not stable at elevated pressures and will decompose. acs.org

Above a pressure of 6 GPa, both CeH₂ and CeH₂.₅ undergo disproportionation reactions to form elemental cerium (Ce) and cerium trihydride (CeH₃). acs.org This indicates that at high pressures, the system favors the separation into a pure metal phase and a higher hydride phase. acs.org This behavior is distinct from other rare-earth systems like ScH₂, YH₂, and LaH₂, which disproportionate into a monohydride (MH) and a trihydride (MH₃) without forming the pure metal. acs.org The driving force behind this disproportionation in the cerium system is likely related to the increasing stability of Ce–Ce bonding in the pure metal and Ce–H bonding in the trihydride phase under pressure. acs.org

Overcoming the kinetic barriers for these transformations often requires energy input. chinesechemsoc.orgchinesechemsoc.org In experimental settings, high pressure is an essential condition to initiate the reaction, and providing suitable temperatures, for instance through laser heating, is necessary to overcome the energy barriers for the formation of new hydride phases. researchgate.netchinesechemsoc.orgchinesechemsoc.org The specific compression pathway and the application of heat can influence which products are formed, demonstrating that kinetics play a crucial role in the synthesis of specific cerium hydride phases. chinesechemsoc.orgchinesechemsoc.org

Advanced Diffraction Techniques in CeH₃ Structural Elucidation

Synchrotron X-ray Diffraction (XRD) for Crystal Structure Determination under Pressure

Synchrotron X-ray diffraction is a powerful and indispensable tool for investigating the crystal structure of materials under extreme conditions. nih.gov Its high brightness and energy allow for rapid collection of high-resolution diffraction data from microscopic samples held within diamond anvil cells (DACs). chinesechemsoc.org This technique has been pivotal in elucidating the high-pressure behavior of the cerium-hydrogen system. chinesechemsoc.orgchinesechemsoc.org

By loading elemental cerium and hydrogen into a DAC and applying pressure, scientists can synthesize cerium hydrides in situ and monitor the structural transformations using synchrotron XRD. chinesechemsoc.org For example, at a pressure of 3.5 GPa, the formation of the known Fm-3m phase of CeH₃ can be identified. chinesechemsoc.org Upon further compression to pressures above 33 GPa, combined with laser heating to overcome kinetic barriers, XRD patterns reveal the formation of a new, cage-like phase of cerium trihydride, designated β-CeH₃. chinesechemsoc.orgchinesechemsoc.org

The analysis of the XRD patterns allows for the unambiguous indexing of the new crystal structure. The β-CeH₃ phase was determined to have a cubic lattice with the space group Pm-3n. chinesechemsoc.org Rietveld refinement of the diffraction data provides precise lattice parameters, such as the lattice constant a = 6.2895(3) Å at 33 GPa. chinesechemsoc.org Furthermore, synchrotron XRD enables the tracking of the material's stability and equation of state upon further compression, with studies showing β-CeH₃ remains stable up to at least 69.4 GPa, and can even be retained upon decompression to ambient pressure. chinesechemsoc.orgchinesechemsoc.org

Table 2: Crystallographic Data for Cerium Trihydride Phases Determined by Synchrotron XRD

Phase Pressure (GPa) Space Group Lattice Parameter (a)
Fm-3m-CeH₃ 3.5 Fm-3m 5.5093(5) Å
β-CeH₃ 33.0 Pm-3n 6.2895(3) Å

This table summarizes key crystallographic data obtained from in-situ synchrotron X-ray diffraction experiments on cerium hydrides under pressure. chinesechemsoc.orgchinesechemsoc.org

Theoretical and Computational Modeling of Cerium 3+ Trihydride

Electronic Structure Investigations of Cerium(3+) Trihydride

Band Structure and Density of States (DOS) Analysis

The electronic band structure describes the allowed energy levels for electrons in a crystalline solid as a function of their momentum. The density of states (DOS) provides the number of available electronic states at each energy level. wikipedia.orglibretexts.org

First-principles calculations have been used to determine the band structure and DOS of CeH₃. These calculations reveal the metallic character of CeH₃, with several bands crossing the Fermi level. chinesechemsoc.orgaps.org The partial DOS (pDOS) analysis shows that the states near the Fermi level are primarily dominated by the Ce 4f and 5d orbitals, with a smaller contribution from the H 1s states. chinesechemsoc.org This indicates that the electronic properties are largely governed by the cerium atoms.

The calculated band structure of β-CeH₃ shows a dense distribution of bands around the Fermi level, which is characteristic of a metallic material. chinesechemsoc.org This is consistent with experimental electrical resistance measurements that show metallic behavior. chinesechemsoc.org The analysis of the electron localization function (ELF) and differential charge density further indicates a transfer of electrons from cerium to hydrogen atoms, suggesting an ionic component to the bonding in β-CeH₃. chinesechemsoc.org

Characterization of f-Electron States and Electron Correlation Effects in Cerium Hydrides

The electronic properties of cerium hydrides are largely dictated by the behavior of cerium's f-electrons. In CeH₃, the cerium atom is in a trivalent (Ce³⁺) state, with one localized f-electron. The characterization of these f-electron states is crucial for a comprehensive understanding of the material's properties.

Electron correlation effects, which are the interactions between electrons, are particularly strong in systems with localized f-electrons like CeH₃. These correlations can significantly influence the electronic and structural properties of the material. aps.org Computational approaches such as Density Functional Theory (DFT) are often employed to study these effects. However, standard DFT approximations can sometimes be insufficient to accurately describe the strong correlation in f-electron systems. aps.org To address this, methods like DFT+U (DFT with a Hubbard U correction) are utilized to provide a more accurate description of the localized f-electrons.

The inclusion of electron correlation effects is critical for accurately predicting properties such as the band gap. For instance, in some rare-earth trihydrides, standard DFT calculations may incorrectly predict a metallic state, while methods that account for strong correlation and structural distortions can correctly predict an insulating state. aps.org These correlation effects can also have a moderate influence on the coupled structural and electronic properties of doped cerium hydride compounds. aps.org

Nature of Chemical Bonding (Ce-H Interactions, Hydridic Character of Hydrogen)

The chemical bonding in this compound involves interactions between cerium and hydrogen atoms. Computational studies have shown that in cerium hydrides, hydrogen generally exhibits a hydridic character, meaning it exists as an anion (H⁻). acs.org This is a common feature in saline hydrides, which are formed between hydrogen and highly electropositive elements like the alkali or alkaline earth metals. umass.edu

Calculations of the electronic structure of various cerium hydrides (CeHₙ, where n = 1, 2, 2.5, 3) indicate that hydrogen takes the form of Hδ-, with δ values ranging from 0.55 to 0.72. acs.org This confirms the anionic nature of hydrogen in these compounds. The increasing Ce-H bonding in the Pm-3n phase of CeH₃ is suggested to play a significant role in its phase transition and stabilization under pressure. acs.org

The nature of the Ce-H bond has both ionic and covalent contributions. The electrostatic attraction between the positively charged cerium ion (Ce³⁺) and the negatively charged hydride ions (H⁻) constitutes the ionic character of the bond. However, there is also a degree of electron sharing, indicating covalent character. Understanding the precise nature of these interactions is fundamental to explaining the stability and properties of CeH₃.

Evolutionary Crystal Structure Prediction Algorithms

Evolutionary crystal structure prediction algorithms have become a powerful tool for discovering and understanding the structures of materials, including cerium hydrides. These algorithms use principles of natural evolution to search for the most stable crystal structures of a given chemical composition.

Discovery of Novel and Stable Cerium Hydride Phases beyond Stoichiometric CeH₃

One of the significant contributions of evolutionary algorithms has been the prediction of new and stable phases of cerium hydrides, particularly those with stoichiometries beyond the well-known CeH₃. These predictions are crucial for exploring the full phase diagram of the Ce-H system and identifying potentially novel materials with interesting properties.

For example, first-principles calculations combined with variable-composition evolutionary searches have predicted several new stable cerium hydride compounds. researchgate.netutexas.edu These searches explore the entire compositional space of the Ce-H system in a single simulation, allowing for the identification of thermodynamically stable phases at various pressures. researchgate.netutexas.edu This approach has led to the prediction and subsequent experimental synthesis of cerium superhydride CeH₉, which crystallizes in a clathrate structure at high pressures (80-100 GPa). researchgate.netutexas.edu

The ability of these algorithms to predict novel phases is not limited to high-pressure conditions. They provide a systematic way to explore the energy landscape of a material, potentially uncovering metastable phases that could be synthesized under specific experimental conditions. researchgate.net

Validation and Refinement of Experimentally Observed CeH₃ Structures

Beyond the discovery of new phases, evolutionary crystal structure prediction algorithms are also instrumental in validating and refining experimentally determined crystal structures. Experimental techniques like X-ray diffraction can sometimes be challenging to interpret, especially for complex structures or materials under extreme conditions.

Computational methods can provide an independent verification of the experimental findings. By comparing the computationally predicted most stable structure with the experimentally observed one, researchers can gain confidence in the determined structure. Furthermore, these computational tools can refine the atomic positions and lattice parameters of the experimental structure, leading to a more accurate and detailed structural model. This integrated approach of computational prediction and experimental validation is crucial for the accurate characterization of materials. mdpi.comnih.gov

Advanced Spectroscopic Probes of Cerium 3+ Trihydride Systems

Vibrational Spectroscopy for Lattice Dynamics and Hydrogen Local Modes

Vibrational spectroscopy serves as a powerful tool to investigate the dynamics of the crystal lattice and the localized vibrational modes of hydrogen atoms within the cerium hydride structure.

Raman scattering spectroscopy has been employed to study the effect of stoichiometry on the vibrational properties of cerium hydrides (CeH₂₊ₓ). researchgate.net For compositions with x < 0.6, the assignment of vibrational Raman bands is facilitated by their strong resemblance to frequencies measured by inelastic neutron scattering (INS) for analogous lanthanum hydrides (LaH₂₊ₓ). researchgate.net However, as the hydrogen content increases beyond x ≈ 0.6, the Raman and INS spectra show increasing differences. researchgate.net This divergence is thought to arise from repulsive interactions between hydrogen atoms, which also lead to greater dispersion in the optic-mode vibrations. researchgate.net As the material approaches the CeH₃ stoichiometry, the Raman active phonon becomes anomalously soft compared to that in CeH₂. researchgate.net This softening is attributed to enhanced electron-phonon interactions that result from changes in the electronic structure, specifically the formation of a new s-like valence band as the hydrogen concentration increases. researchgate.net

Inelastic Neutron Scattering (INS) is a particularly effective technique for studying hydrogen vibrations due to the large neutron scattering cross-section of the proton. researchgate.net It has been used to provide direct spectroscopic evidence for the presence of bulk Ce-H species. osti.govacs.orgnih.gov Density functional theory (DFT) calculations of the INS spectra for bulk CeH₃ show major features in the range of 750 to 1100 cm⁻¹, which are attributed to the deformation modes of Ce-H. osti.gov Weaker features corresponding to combination modes are also predicted between 1300 and 1800 cm⁻¹. osti.gov These calculated spectra align well with experimental observations of broad features in hydrogen-treated ceria samples, confirming the formation of bulk hydride species. osti.gov

Table 1: Assignment of INS Bands Associated with Cerium Hydride Species. osti.gov
Observed Frequency Range (cm⁻¹)AssignmentDescription
750 - 1100Ce-H Deformation ModesVibrations arising from the bending and stretching of Ce-H bonds in the bulk hydride lattice.
1300 - 1800Combination ModesWeaker vibrational features resulting from the combination of fundamental deformation modes.

The vibrational spectra of cerium hydrides are highly sensitive to changes in stoichiometry, pressure, and temperature. In Raman spectra, the relative intensity of certain bands changes significantly with hydrogen content. For instance, a notable decrease in the intensity of a band at ~810 cm⁻¹ relative to one at ~710 cm⁻¹ is observed as x increases from approximately 0.60 to 0.72 in CeH₂₊ₓ. researchgate.net These spectral changes are concurrent with a composition-dependent structural transition from tetragonal to cubic and an electronic metal-to-semiconductor transition that occurs in the range of 0.7 < x < 0.8 at room temperature. researchgate.net

Pressure also induces significant changes, primarily related to structural phase transitions. For CeH₃, a phase transition from a face-centered cubic (fcc, BiF₃ type) structure to a hexagonal close-packed (hcp, LaF₃ type) structure is predicted to occur at approximately 4 GPa. acs.org Such structural modifications would be expected to produce distinct changes in the vibrational spectra.

Electronic Spectroscopy for Cerium(3+) State Analysis

Electronic spectroscopy techniques are used to probe the electronic configuration and local environment of the Ce³⁺ ion, which are fundamental to the material's properties.

In addition to vibrational modes, Raman spectroscopy can detect electronic transitions. A weak, broad band observed around 2130 cm⁻¹ in cerium hydride systems is attributed to electronic Raman scattering. researchgate.net This feature arises from transitions between the crystal-field (CF) states of the Ce³⁺ ion. researchgate.net Specifically, it is assigned to a transition from the closely spaced states of the lower ²F₅/₂ manifold to the lower state within the upper ²F₇/₂ manifold of the 4f¹ electronic configuration. researchgate.net The observation of these CF excitations provides direct insight into the electronic structure of the cerium ion within the hydride lattice.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific tool for characterizing the local atomic and electronic structure. The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. uu.nldiamond.ac.ukwashington.edu By comparing the XANES spectrum of a sample to those of reference compounds like CeO₂ (Ce⁴⁺) and Ce₂S₃ (Ce³⁺), the valence state of cerium in the hydride can be precisely determined. researchgate.net Studies on related systems have shown that the formation of Ce(III) species can be quantified by analyzing the features in the XANES spectra. rsc.org

The Extended X-ray Absorption Fine Structure (EXAFS) region, which consists of oscillations well above the absorption edge, provides information about the local coordination environment. mpg.deuu.nlwikipedia.org Analysis of the EXAFS signal can yield precise data on the number, type, and distance of neighboring atoms surrounding the central cerium atom. uu.nl For instance, the formation of Ce(III) ions within a ceria lattice is associated with a non-linear expansion of the lattice, an effect that can be directly probed by EXAFS through changes in bond distances. rsc.org Together, XANES and EXAFS provide a comprehensive picture of the local electronic and geometric structure of the Ce³⁺ ion in the trihydride system.

Mechanistic Studies and Advanced Research Directions Involving Cerium 3+ Trihydride

Hydrogen Storage Mechanisms and Advanced Sorption Dynamics

The interaction of hydrogen with cerium hydride is a key area of research for developing next-generation energy storage solutions. The dynamics of hydrogen absorption and release, along with the fundamental nature of the cerium-hydrogen bond, dictate the material's potential in a hydrogen-based economy.

The efficiency of a metal hydride for hydrogen storage is critically dependent on the speed at which it can absorb and release hydrogen. While extensive research exists on the kinetics of various metal hydrides, specific quantitative data for the reversible hydrogen absorption and release kinetics of pure CeH₃, such as activation energies and reaction rates under practical conditions, are not extensively detailed in publicly available literature. However, studies on related composite materials suggest that cerium hydrides can play a role in facilitating hydrogen diffusion. For instance, in some magnesium hydride (MgH₂) systems, the in-situ formation of CeH₂₋₃ acts as a gateway for hydrogen diffusion, which suggests that the intrinsic kinetics of cerium hydride phases can be favorable for hydrogen transport. Further dedicated experimental studies are required to quantify the precise absorption and desorption rates, activation energy barriers, and the pressure-composition-temperature (PCT) relationships for pure CeH₃ to fully assess its applicability in hydrogen storage systems.

Understanding the nature of the chemical bond between cerium and hydrogen is fundamental to its application in the hydrogen economy. Theoretical calculations and experimental studies have provided insights into the electronic structure and bonding in CeH₃.

First-principles calculations reveal that various phases of CeH₃ are metallic. The nature of the hydrogen within the lattice is anionic, with calculations showing that hydrogen in CeHₙ (where n includes 3) exists in the form of Hδ−, with a partial negative charge. acs.org This indicates a significant charge transfer from cerium to hydrogen, forming an ionic component to the bonding.

The electronic structure of CeH₃ has been investigated, revealing that the main contributors to the density of states near the Fermi level are Ce-4f and H-1s orbitals. utexas.edu The interaction between these orbitals governs the stability and properties of the hydride. A novel cage-like structure of a CeH₃ phase (β-CeH₃), which can be stabilized at ambient conditions after synthesis under high pressure and temperature, has been identified. chinesechemsoc.org In this structure, each cerium atom is linked with 12 hydrogen atoms, forming H₁₂ cage frameworks. chinesechemsoc.org The stability of such a structure at ambient pressure is a promising characteristic for potential hydrogen storage applications, as it suggests the material can retain hydrogen without the need for extreme pressures.

Role of Cerium(3+) Trihydride in High-Pressure Superconducting Cerium Polyhydrides

Recent discoveries in high-pressure physics have highlighted the role of cerium hydrides as precursors to materials with high-temperature superconducting properties. CeH₃ is a key intermediate in the synthesis of these exotic phases.

Under high-pressure conditions, cerium reacts with hydrogen to form a series of polyhydrides, several of which exhibit superconductivity. Experimental studies using laser-heated diamond anvil cells have shown that CeH₃ is a common intermediate phase synthesized during the formation of higher hydrides like CeH₉. utexas.eduresearchgate.net For example, a Pm-3n structured CeH₃ was synthesized at 36 GPa with laser heating as a step towards creating CeH₉. utexas.edu The pressure-composition phase diagram of the Ce-H system, explored through both theoretical calculations and experimental synthesis, confirms the existence of CeH₃ as a stable compound before the formation of hydrogen-rich phases like CeH₉ and CeH₁₀ at higher pressures. researchgate.netaip.org The synthesis route, whether through cold compression or laser heating, can influence the sequence of phase transitions, but CeH₃ consistently appears as a foundational cerium hydride phase.

While CeH₃ itself is not noted for high-temperature superconductivity, its hydrogen-rich successors, CeH₉ and CeH₁₀, are. Theoretical predictions based on ab initio calculations were instrumental in identifying these compounds as potential high-temperature superconductors. aip.org These calculations predicted that CeH₉ would crystallize in a clathrate structure with a dense, three-dimensional atomic hydrogen sublattice, a feature believed to be crucial for high-temperature superconductivity. utexas.edu

Following these predictions, experiments successfully synthesized CeH₉ and CeH₁₀ and confirmed their superconducting properties. CeH₉ was found to have a critical temperature (Tc) of 105-117 K at 200 GPa. researchgate.net Subsequent experiments measured superconductivity in CeH₁₀ at up to 115 K at pressures below 100 GPa. arxiv.org These cerium superhydrides are notable for exhibiting superconductivity at significantly lower pressures compared to other superhydrides like LaH₁₀, a property attributed to the role of cerium's 4f electrons in providing chemical pre-compression. arxiv.org

Table 1: Superconducting Properties of High-Pressure Cerium Polyhydrides

CompoundCrystal StructurePressure (GPa)Critical Temperature (Tc) (K)
CeH₉P6₃/mmc80-100Predicted: 105-117 at 200 GPa
CeH₁₀Fm-3m< 100Up to 115

Reaction Pathways and Decomposition Energetics of this compound

The thermodynamic stability of CeH₃ is a critical parameter for its practical use, particularly concerning the conditions required for hydrogen release. The decomposition energetics can be understood through the enthalpy of formation, which provides a measure of the compound's stability relative to its constituent elements.

First-principles calculations have been used to determine the formation enthalpies of various cerium hydrides at different pressures. At ambient pressure (0 GPa), CeH₃ is a stable compound. Theoretical studies have calculated its formation enthalpy relative to elemental cerium and molecular hydrogen.

Table 2: Calculated Formation Enthalpies of Cerium Hydrides

CompoundPressure (GPa)Formation Enthalpy (eV/atom)
CeH₂0~ -0.9
CeH₃0~ -0.8
CeH₃100~ -0.6
CeH₉100~ -0.7
CeH₁₀200~ -0.65

Note: Values are approximate and sourced from graphical data in theoretical studies. aip.org Negative values indicate that the formation is an exothermic process and the compound is stable with respect to decomposition into its elements.

The calculations show that CeH₃ is thermodynamically stable, with a significant negative enthalpy of formation. aip.org As pressure increases, the formation enthalpy changes, and at pressures above 6 GPa, CeH₃ becomes the global thermodynamic minimum in the Ce-H system up to the formation of higher polyhydrides. acs.org The disproportionation of lower hydrides like CeH₂ into cerium and CeH₃ at high pressures further underscores the stability of the trihydride phase in that regime. acs.org The energy required to decompose CeH₃ (i.e., to release the stored hydrogen) is directly related to this formation enthalpy, making it a key value for designing hydrogen storage applications.

Investigation of Thermal Decomposition Processes and Products of CeH₃

The thermal stability of this compound is a key parameter for its practical applications. While a high-pressure β-CeH₃ phase has been shown to be stable at ambient conditions, thermal decomposition at elevated temperatures is an important characteristic. chinesechemsoc.orgchinesechemsoc.org The decomposition pathway is highly dependent on the surrounding atmosphere.

In an inert atmosphere, the thermal decomposition of CeH₃ is expected to proceed through a step-wise dehydrogenation process. Initially, CeH₃ would lose hydrogen to form cerium dihydride (CeH₂), and upon further heating, it would decompose into metallic cerium and hydrogen gas. The precise temperatures for these transitions can vary depending on factors such as heating rate and sample purity.

Under an oxidizing atmosphere, such as air, the decomposition process is more complex. The highly reactive cerium hydride will readily react with oxygen. The thermal decomposition of other cerium(III) compounds, such as carboxylates and nitrates, typically results in the formation of cerium(IV) oxide (CeO₂) as the final product, often through intermediate species like cerium(III) oxide (Ce₂O₃). dtu.dkresearchgate.netresearchgate.netiaea.org It is therefore anticipated that the thermal decomposition of CeH₃ in the presence of oxygen would lead to the formation of cerium oxides at elevated temperatures.

Table 1: Anticipated Thermal Decomposition Products of this compound

AtmosphereIntermediate ProductsFinal Products
InertCerium dihydride (CeH₂)Metallic Cerium (Ce)
OxidizingCerium(III) oxide (Ce₂O₃)Cerium(IV) oxide (CeO₂)

This table is based on the general behavior of metal hydrides and other cerium(III) compounds.

Chemical Reactivity and Controlled Transformation to Other Cerium Compounds

This compound is a reactive compound that can serve as a valuable precursor for the synthesis of a variety of other cerium compounds. Its reactivity stems from the hydridic nature of the hydrogen atoms and the electropositive character of cerium.

Reaction with Oxygen: As a reactive hydride, CeH₃ is expected to react vigorously with oxygen, particularly at elevated temperatures, to form cerium oxides. Controlled oxidation could potentially lead to the formation of either Ce₂O₃ or the more thermodynamically stable CeO₂. This provides a potential synthetic route to cerium oxide powders with specific characteristics.

Reaction with Halogens: Based on the known reactivity of cerium metal, which reacts with all halogens to form cerium(III) halides (CeX₃, where X = F, Cl, Br, I), it is highly probable that CeH₃ would also react with halogens to yield the corresponding trihalides. pilgaardelements.com This reaction would likely proceed with the liberation of hydrogen gas or the formation of hydrogen halides.

Reaction with Sulfur: Cerium(III) sulfide (B99878) (Ce₂S₃) is a known compound that can be synthesized from cerium(III) oxide by reaction with hydrogen sulfide or carbon disulfide at high temperatures. wikipedia.org Given the reactivity of CeH₃, it is plausible that it could be used as a starting material for the synthesis of cerium sulfides through a reaction with elemental sulfur or a sulfur-containing compound under controlled conditions.

The controlled transformation of this compound into these compounds offers potential advantages in terms of reaction kinetics and product purity. Further research is needed to explore and optimize these synthetic pathways.

Table 2: Potential Reactions for the Transformation of this compound

ReactantExpected ProductGeneral Reaction Scheme
Oxygen (O₂)Cerium(IV) oxide4CeH₃ + 7O₂ → 4CeO₂ + 6H₂O
Halogen (X₂)Cerium(III) halide2CeH₃ + 3X₂ → 2CeX₃ + 3H₂
Sulfur (S)Cerium(III) sulfide2CeH₃ + 3S → Ce₂S₃ + 3H₂

These reaction schemes are illustrative and the actual stoichiometry and reaction conditions may vary.

Q & A

Q. What are the fundamental physical and chemical properties of cerium trihydride (CeH₃), and how do they influence experimental handling?

CeH₃ is a dark, amorphous powder with a molecular weight of 143.139 g/mol (CAS RN: 13864-02-3). It decomposes in water, necessitating inert-atmosphere handling (e.g., argon or nitrogen gloveboxes) for synthesis and characterization . Its pyrophoric nature, particularly in polycrystalline form, requires strict moisture and oxygen exclusion during storage and manipulation . Electrical resistivity studies reveal metallic conductivity in CeH₂.₇–₂.₈₅, transitioning to semiconducting behavior at higher hydrogen content (≈CeH₂.₈₅) due to hydrogen vacancy-induced donor states .

Q. What synthesis methods are effective for producing CeH₃, and what parameters govern its stability?

CeH₃ synthesis typically involves direct reaction of cerium metal with hydrogen gas under controlled pressure and temperature. High-pressure techniques (e.g., diamond anvil cells at 80–100 GPa) stabilize cerium hydrides like CeH₉, suggesting similar extreme conditions may be required for CeH₃ crystallization . Reactant purity (≥99.9%) and particle size (−325 mesh) are critical to minimize oxygen contamination, which introduces acceptor states and alters electronic properties .

Q. How can researchers mitigate challenges in characterizing CeH₃’s electronic structure?

The four-point probe technique in inert environments is recommended for resistivity measurements to avoid oxidation . X-ray photoelectron spectroscopy (XPS) must account for Ce³⁺/Ce⁴⁺ redox sensitivity; ultra-high vacuum (UHV) systems and minimized X-ray exposure reduce artifacts from valence shifts . For bandgap analysis, self-consistent computational methods (e.g., Korringa-Kohn-Rostoker) are preferred over non-self-consistent models to avoid overestimating energy gaps .

Advanced Research Questions

Q. How do hydrogen vacancies and oxygen impurities affect CeH₃’s electronic transport properties?

Hydrogen vacancies in CeH₃ act as electron donors (0.30 eV below the conduction band), inducing n-type semiconductivity. Oxygen impurities introduce acceptor states, creating a dual activation energy regime in resistivity curves. This can be modeled using defect chemistry principles and verified via Hall effect measurements or temperature-dependent resistivity studies . Computational simulations (e.g., density functional theory with exact-exchange functionals) can predict vacancy formation energies and impurity impacts .

Q. What computational approaches best model CeH₃’s electronic structure and stability under varying pressures?

Hybrid density functional theory (DFT) incorporating exact-exchange terms (e.g., B3LYP) improves accuracy in predicting thermochemical properties like atomization energies and phase stability . For high-pressure studies, plane-wave pseudopotential methods within the local density approximation (LDA) effectively simulate structural transitions, such as hexagonal-to-cubic phase changes observed in rare-earth trihydrides .

Q. How does CeH₃’s electronic behavior compare to other rare-earth trihydrides (e.g., LaH₃, YH₃)?

Unlike LaH₃, where charge transfer occurs only to tetrahedral hydrogen sites, CeH₃ exhibits minimal charge redistribution, leading to a smaller bandgap. Comparative studies using angle-resolved photoemission spectroscopy (ARPES) and DFT reveal that CeH₃’s semiconductivity arises from hydrogen vacancy disorder, whereas YH₃’s Peierls-like distortions stabilize semimetallic behavior .

Q. What experimental techniques resolve structural and electronic transitions in CeH₃ under high-pressure conditions?

High-pressure X-ray diffraction (HP-XRD) and neutron scattering can identify phase transitions (e.g., cubic to hexagonal) in CeH₃. Synchrotron-based XPS under pressure tracks valence changes, while resistivity measurements in diamond anvil cells correlate structural shifts with electronic properties . For metastable phases, rapid quenching techniques preserve high-pressure states for ambient-condition analysis .

Methodological Considerations

  • Handling : Use inert-atmosphere gloveboxes (O₂/H₂O < 0.1 ppm) for synthesis and characterization .
  • Computational Modeling : Validate DFT results with experimental bandgap data to address self-interaction errors in Ce 4f orbitals .
  • Defect Analysis : Combine positron annihilation spectroscopy and electron paramagnetic resonance (EPR) to quantify hydrogen vacancies and oxygen impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.